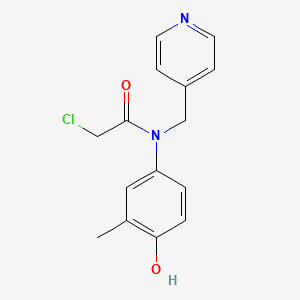
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a chloro group, a hydroxy-methylphenyl group, and a pyridinylmethyl group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-chloroacetamide, 4-hydroxy-3-methylphenylamine, and pyridine-4-carboxaldehyde.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions. A catalyst such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous flow processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 2-keto-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide.
Reduction: Formation of N-(4-hydroxy-3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide.
Substitution: Formation of N-(4-hydroxy-3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways related to its biological activity, such as inhibiting enzyme activity or altering signal transduction pathways.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-(4-hydroxyphenyl)-N-(pyridin-4-ylmethyl)acetamide
- 2-Chloro-N-(3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide
- 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide
Uniqueness
- Structural Features : The presence of both a hydroxy-methylphenyl group and a pyridinylmethyl group in the same molecule.
- Biological Activity : Potential unique biological activities due to the specific arrangement of functional groups.
特性
IUPAC Name |
2-chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-11-8-13(2-3-14(11)19)18(15(20)9-16)10-12-4-6-17-7-5-12/h2-8,19H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYTYGGQBYFZBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC2=CC=NC=C2)C(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5'-bromo-N-(cyanomethyl)-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-carboxamide](/img/structure/B2788401.png)
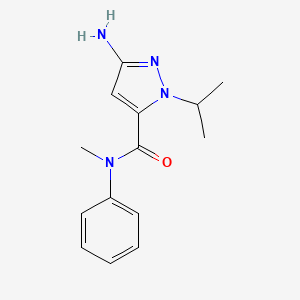
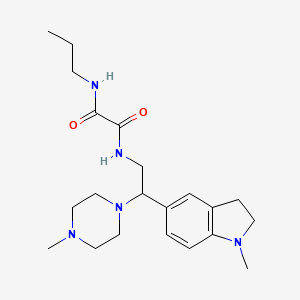
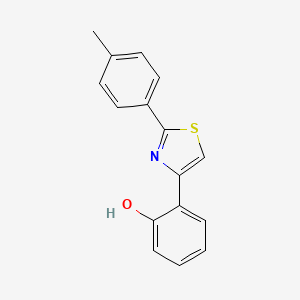
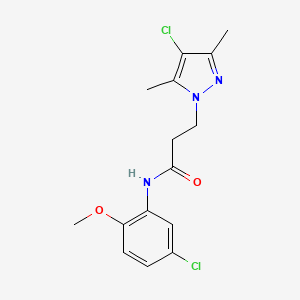

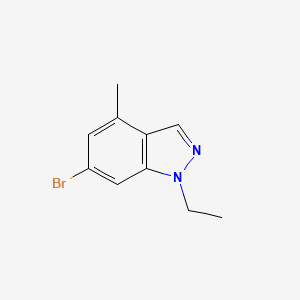
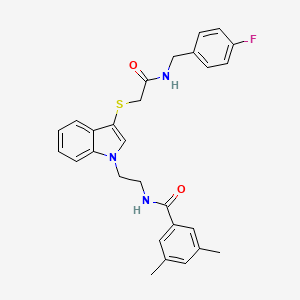
![3-(4-ethoxyphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2788417.png)
![1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2-methoxyethyl)urea](/img/structure/B2788418.png)
![N-[(3-chlorophenyl)methyl]-4-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide](/img/structure/B2788419.png)
![3,4-dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2788420.png)
![3-(2,4-dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2788421.png)
